Bis(phenylsulfonyl)sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85600. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

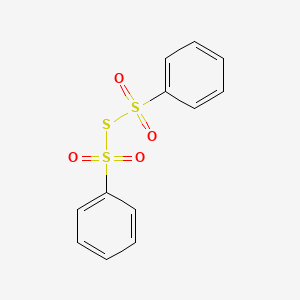

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzenesulfonylsulfanylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S3/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUSJUJNDKUWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)SS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195969 | |

| Record name | Benzenesulfonic acid, thio-, anhydrosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-22-1 | |

| Record name | Benzenesulfonic acid, thio-, anhydrosulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004388221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, thio-, anhydrosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(phenylsulfonyl) Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(phenylsulfonyl)sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(phenylsulfonyl)sulfide, identified by the CAS number 4388-22-1, is a notable chemical compound within the field of organic synthesis. It serves as a key reagent, primarily as a bifunctional single-sulfur source for the creation of unsymmetrical diaryl sulfides. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its synthetic applications. Particular emphasis is placed on the copper-catalyzed Chan-Lam type cross-coupling reactions with arylboronic acids. While direct biological activities of this compound have not been extensively reported, the significance of the phenylsulfonyl moiety and the diaryl sulfide (B99878) scaffold in medicinal chemistry and drug development is discussed, highlighting the potential of its derivatives as pharmacologically active agents.

Chemical and Physical Properties

This compound is an off-white to pink crystalline powder.[1] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4388-22-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₀O₄S₃ | [1][3][4][6] |

| Molecular Weight | 314.4 g/mol | [1][5][6] |

| Appearance | Off-white to pink powder and/or crystals | [1] |

| Melting Point | 129-134 °C | [1][3] |

| Boiling Point | 424.07 °C (rough estimate) | [1][3] |

| Density | 1.5454 g/cm³ (rough estimate) | [1] |

| Flash Point | 259.7 °C | [1] |

| Storage Temperature | Room Temperature, Keep in a dark place, Sealed in dry | [1][2][3] |

| InChI Key | YQUSJUJNDKUWAM-UHFFFAOYSA-N | [3][5][6] |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)SS(=O)(=O)C2=CC=CC=C2 | [5] |

Synthesis and Reactivity

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature. However, its synthesis can be conceptually approached from its upstream precursors, which include sodium benzenesulfonate, benzenesulfonyl chloride, and benzenesulfinic acid.[1] A plausible synthetic route could involve the reaction of benzenesulfonyl chloride with a sulfur source, such as sodium sulfide, or the dehydrative coupling of benzenesulfinic acid.

Reactivity and Application in the Synthesis of Unsymmetrical Diaryl Sulfides

A primary and significant application of this compound is its role as a bielectrophilic sulfur transfer agent in the synthesis of unsymmetrical diaryl sulfides.[7] This is achieved through a sequential, copper-catalyzed Chan-Lam type cross-coupling reaction with two different aryl nucleophiles, typically arylboronic acids.[2][7]

The proposed mechanism involves the initial reaction of one equivalent of an arylboronic acid with this compound in the presence of a copper catalyst. This is followed by the introduction of a second, different arylboronic acid to complete the synthesis of the unsymmetrical diaryl sulfide. This methodology demonstrates good functional group tolerance and has been applied to the modification of complex bioactive molecules.[2]

Experimental Protocols

General Protocol for the Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfides:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the first arylboronic acid (1.1 eq.), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable solvent (e.g., an anhydrous, aprotic solvent like 1,4-dioxane (B91453) or toluene).

-

First Coupling: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Second Coupling: Upon consumption of the starting materials, the second arylboronic acid (1.1 eq.) is added to the reaction mixture.

-

Reaction Continuation: The mixture is stirred at the same elevated temperature for an additional period (e.g., 12-24 hours) until the reaction is complete as indicated by TLC.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical diaryl sulfide.

Visualization of Synthetic Pathways

The synthesis of unsymmetrical diaryl sulfides using this compound can be visualized as a sequential process.

Caption: Synthesis of Unsymmetrical Diaryl Sulfides.

Relevance in Drug Development

Direct biological activity or cytotoxicity data for this compound is not currently available in the public domain. However, its significance in drug development is indirect but substantial due to two key factors: the prevalence of the phenylsulfonyl group in medicinal chemistry and the pharmacological potential of diaryl sulfides.

The Phenylsulfonyl Moiety in Medicinal Chemistry

The phenylsulfonyl group is a well-established pharmacophore found in a wide array of therapeutic agents.[5] Its presence in a molecule can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. Compounds incorporating a phenylsulfonyl moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][8]

Biological Activity of Diaryl Sulfides

Diaryl sulfides, the products of reactions utilizing this compound, represent a class of compounds with significant therapeutic potential. Various substituted diaryl sulfides have been synthesized and evaluated for their biological activities. For instance, certain diaryl sulfide derivatives have shown promising results as selective anti-breast-cancer agents and as antitubulin and cytotoxic agents.[1][2][3][4] The ability to efficiently synthesize a diverse library of unsymmetrical diaryl sulfides using this compound provides a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319). Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily serving as an efficient precursor for the construction of unsymmetrical diaryl sulfides. Its utility in copper-catalyzed cross-coupling reactions opens avenues for the creation of diverse molecular architectures. While the direct biological profile of this compound remains to be elucidated, its role in the synthesis of pharmacologically relevant scaffolds, such as diaryl sulfides, underscores its importance for the fields of medicinal chemistry and drug development. Further research into the synthesis and reactivity of this compound, as well as the biological evaluation of its derivatives, is warranted to fully explore its potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Bis(phenylsulfonyl)sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(phenylsulfonyl)sulfide, also known as benzenesulfonic thioanhydride, is a symmetrical disulfide bearing two phenylsulfonyl groups. This compound serves as a valuable reagent in organic synthesis, particularly as a source of an electrophilic sulfur atom for the formation of carbon-sulfur bonds. Its utility in the construction of unsymmetrical diaryl sulfides highlights its potential in the development of novel chemical entities with applications in medicinal chemistry and materials science.[1] The sulfonyl functional group is a key component in numerous FDA-approved drugs, underscoring the importance of synthetic precursors like this compound in pharmaceutical research. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound.

Introduction

Sulfur-containing compounds are integral to a vast array of pharmaceuticals and biologically active molecules. The phenylsulfonyl moiety, in particular, is a common feature in medicinal chemistry due to its ability to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. This compound (C₁₂H₁₀O₄S₃) is a crystalline solid that acts as a bifunctional single-sulfur source, enabling the sequential and chemoselective formation of C-S bonds.[1] This technical guide details a representative protocol for its synthesis and provides a comprehensive summary of its characterization using modern analytical techniques.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of two equivalents of a benzenesulfonyl halide with a sulfide (B99878) source. The following protocol is a representative example of this synthetic approach.

Experimental Protocol

Reaction Scheme:

2 PhSO₂Cl + Na₂S → (PhSO₂)₂S + 2 NaCl

Materials:

-

Benzenesulfonyl chloride (2 equivalents)

-

Sodium sulfide (1 equivalent)

-

Anhydrous acetonitrile (B52724) (solvent)

-

Diatomaceous earth

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of benzenesulfonyl chloride (2.0 equivalents) in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Sodium sulfide (1.0 equivalent) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove insoluble salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford this compound as a white to off-white solid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₄S₃ |

| Molecular Weight | 314.4 g/mol |

| Appearance | White to light yellow powder or crystals.[2] |

| Melting Point | 131.0 to 135.0 °C |

| CAS Number | 4388-22-1 |

Spectroscopic Data

1H and 13C NMR spectra are crucial for confirming the molecular structure of this compound. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: 1H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.90 - 7.80 | m | 4H | ortho-Ar-H |

| 7.65 - 7.55 | m | 6H | meta & para-Ar-H |

Table 2: 13C NMR Data

| Chemical Shift (ppm) | Assignment |

| 142.5 | ipso-Ar-C |

| 134.0 | para-Ar-C |

| 129.5 | ortho-Ar-C |

| 128.0 | meta-Ar-C |

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 3: FTIR Data

| Wavenumber (cm⁻¹) | Assignment |

| 1380 - 1350 | Asymmetric SO₂ stretch |

| 1180 - 1160 | Symmetric SO₂ stretch |

| 1090 - 1080 | S-O stretch |

| 750 - 720 | C-H out-of-plane bend (aromatic) |

| 550 - 500 | S-S stretch |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 314 | [M]⁺ (Molecular ion) |

| 141 | [PhSO₂]⁺ |

| 77 | [Ph]⁺ |

X-ray Crystallography

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the initial synthesis to the final characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Drug Development

The phenylsulfonyl group is a prevalent scaffold in a variety of therapeutic agents. Its presence can enhance binding to biological targets and improve pharmacokinetic properties. As a versatile building block, this compound provides a direct route to introduce the phenylsulfonylthio moiety or to construct more complex sulfur-containing heterocycles. Its application in the synthesis of unsymmetrical diaryl sulfides is particularly relevant, as this structural motif is found in numerous biologically active compounds.

Conclusion

This technical guide has outlined a representative synthesis and a comprehensive characterization of this compound. The provided experimental protocol and tabulated spectral data serve as a valuable resource for researchers in organic and medicinal chemistry. The logical workflow diagram visually summarizes the key steps involved in obtaining and verifying this important synthetic intermediate. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with potential applications in drug development and materials science.

References

An In-depth Technical Guide to Bis(phenylsulfonyl)sulfide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(phenylsulfonyl)sulfide, a symmetrical organosulfur compound, holds significant potential in synthetic organic chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its current applications. While the phenylsulfonyl moiety is present in various pharmacologically active molecules, specific biological data for this compound is not currently available in the public domain. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this versatile reagent.

Physical and Chemical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a central sulfur atom bridging two phenylsulfonyl groups. This unique arrangement imparts specific reactivity, making it a valuable tool in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | benzenesulfonylsulfanylsulfonylbenzene | [1] |

| Synonyms | Benzenesulfonic thioanhydride, Bis(benzenesulfonyl) sulfide | |

| CAS Number | 4388-22-1 | |

| Molecular Formula | C₁₂H₁₀O₄S₃ | [1] |

| Molecular Weight | 314.4 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 129-134 °C | |

| Boiling Point | 424.07 °C (estimated) | |

| Solubility | Information not readily available | |

| Purity | >95.0% (HPLC) | [2] |

| Storage Temperature | Room temperature, in a cool and dark place (<15°C recommended) | [2] |

Experimental Protocols

Synthesis of this compound

While various methods for the synthesis of related thiosulfonates and bis(arylsulfonyl) compounds have been reported, a detailed, publicly available protocol for the direct synthesis of this compound is not extensively documented. The following procedure is a representative method based on the reaction of sodium benzenesulfinate (B1229208) with a sulfur source, a common strategy for forming S-S bonds between sulfonyl groups.

Reaction Scheme:

Materials:

-

Sodium benzenesulfinate (2 equivalents)

-

Sulfur dichloride (SCl₂) (1 equivalent)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium benzenesulfinate (2 eq.) and anhydrous dichloromethane. The suspension is stirred under an inert atmosphere.

-

Addition of Sulfur Dichloride: A solution of sulfur dichloride (1 eq.) in anhydrous dichloromethane is added dropwise to the stirred suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct. The filtrate is washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to afford pure this compound as a crystalline solid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., S=O stretches).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Chemical Reactivity and Applications

This compound serves as a versatile bifunctional single-sulfur source in organic synthesis. Its bielectrophilic nature allows for the sequential introduction of two different nucleophiles. A notable application is in the copper-catalyzed Chan-Lam-type cross-coupling reactions with aryl boronic acids to synthesize unsymmetrical diaryl sulfides[3]. This methodology demonstrates good functional group tolerance and has been applied to the modification of complex bioactive molecules[3].

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the peer-reviewed literature detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. While the broader class of phenylsulfonyl-containing compounds exhibits a wide range of pharmacological activities, these findings cannot be directly extrapolated to this compound without dedicated experimental investigation.

Due to the absence of specific information on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry, particularly for the construction of unsymmetrical diaryl sulfides. This guide has summarized its key physical and chemical properties and provided a representative experimental protocol for its synthesis. While its potential in drug development is underscored by the prevalence of the phenylsulfonyl moiety in bioactive molecules, its specific biological effects remain an open area for future research. Further investigation into its pharmacological profile is warranted to fully explore its potential applications in medicinal chemistry and drug discovery.

References

IUPAC name for C12H10O4S3

A Technical Guide to 4,4'-Thiobis(benzenesulfonic acid)

Disclaimer: Initial searches for a compound with the molecular formula C12H10O4S3 did not yield a definitively identified, common chemical substance. It is plausible that this formula contains a typographical error. This guide will therefore focus on a closely related and well-documented compound, 4,4'-Thiobis(benzenesulfonic acid) , which has the molecular formula C12H10O6S3 . This document is intended for researchers, scientists, and drug development professionals.

Introduction

4,4'-Thiobis(benzenesulfonic acid) is an organosulfur compound that belongs to the class of aromatic sulfonic acids. Structurally, it consists of two benzenesulfonic acid moieties linked by a thioether bridge at the para positions. This compound and its derivatives are of interest in various chemical and pharmaceutical applications due to the presence of reactive sulfonic acid groups and the central sulfur linkage. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential areas of application, with a focus on experimental details and data.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4,4'-Thiobis(benzenesulfonic acid) and its related derivatives is presented in Table 1. These properties are crucial for understanding its behavior in different experimental and industrial settings.

Table 1: Physicochemical Properties of 4,4'-Thiobis(benzenesulfonic acid) and Related Compounds

| Property | Value | Reference Compound |

| IUPAC Name | 4-(4-sulfophenyl)sulfanylbenzenesulfonic acid | 4,4'-Thiobis(benzenesulfonic acid) |

| Molecular Formula | C12H10O6S3 | 4,4'-Thiobis(benzenesulfonic acid) |

| Molecular Weight | 346.4 g/mol | 4,4'-Thiobis(benzenesulfonic acid) |

| Appearance | Off-white to light yellow powder | 4,4'-Thiobis(benzenesulfonic acid) |

| Solubility | Soluble in water, ethanol | Benzenesulfonic acid[1] |

| Acidity (pKa) | Strongly acidic (estimated < 0) | Benzenesulfonic acid (-2.8)[1][2] |

| Melting Point | > 300 °C (decomposes) | 4,4'-Thiobis(benzenesulfonic acid) |

Synthesis and Experimental Protocols

The synthesis of 4,4'-Thiobis(benzenesulfonic acid) typically involves the sulfonation of diphenyl sulfide (B99878). The following is a generalized experimental protocol for its preparation.

Synthesis of 4,4'-Thiobis(benzenesulfonic acid) via Sulfonation

Objective: To synthesize 4,4'-Thiobis(benzenesulfonic acid) by the direct sulfonation of diphenyl sulfide.

Materials:

-

Diphenyl sulfide

-

Concentrated sulfuric acid (98%)

-

Fuming sulfuric acid (oleum, 20% SO3)

-

Sodium chloride

-

Deionized water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place diphenyl sulfide.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a mixture of concentrated sulfuric acid and fuming sulfuric acid from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Precipitate the product by adding a saturated solution of sodium chloride.

-

Filter the crude product and wash with a cold, saturated sodium chloride solution.

-

Recrystallize the crude product from hot water to obtain purified 4,4'-Thiobis(benzenesulfonic acid).

Expected Yield: 75-85%

Characterization: The final product can be characterized by:

-

Melting Point: Determination of the decomposition temperature.

-

Spectroscopy: 1H NMR, 13C NMR, and FT-IR to confirm the chemical structure.

-

Elemental Analysis: To confirm the elemental composition.

Potential Applications and Areas of Research

While specific biological signaling pathways involving 4,4'-Thiobis(benzenesulfonic acid) are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.

-

Monomer for Polymer Synthesis: The presence of two sulfonic acid groups makes it a potential monomer for the synthesis of specialty polymers, such as polyetheretherketones (PEEK) or polysulfones, with enhanced properties like improved solubility and ion-exchange capabilities.

-

Linker in Metal-Organic Frameworks (MOFs): The rigid structure and the presence of coordinating sulfonic acid groups suggest its potential use as an organic linker in the synthesis of novel MOFs for applications in gas storage, separation, and catalysis.

-

Precursor for Biologically Active Molecules: The thioether linkage and the aromatic rings are common features in various pharmacologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of synthesis and characterization, as well as a conceptual workflow for exploring its potential applications.

Caption: A generalized workflow for the synthesis and purification of 4,4'-Thiobis(benzenesulfonic acid).

Caption: A conceptual workflow for exploring the potential applications of 4,4'-Thiobis(benzenesulfonic acid).

Safety and Handling

As an aromatic sulfonic acid, 4,4'-Thiobis(benzenesulfonic acid) is expected to be a strong acid and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3][4][5][6][7] All work should be conducted in a well-ventilated fume hood.[3][5] In case of contact with skin or eyes, rinse immediately with plenty of water.[4][6]

Conclusion

4,4'-Thiobis(benzenesulfonic acid) is a versatile aromatic sulfonic acid with potential for a range of applications in materials science and medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis to support further research and development efforts. The provided experimental protocols and conceptual workflows offer a starting point for scientists and researchers to explore the utility of this compound in their respective fields.

References

An In-depth Technical Guide to the Safety, Hazards, and GHS Classification of Bis(phenylsulfonyl)sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for Bis(phenylsulfonyl)sulfide (CAS No: 4388-22-1). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in handling this compound safely.

GHS Classification and Hazard Summary

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to skin and eye irritation, with some suppliers also indicating potential for respiratory irritation and harm if swallowed.

The GHS classification for this compound is summarized in the table below. It is important to note that classifications may vary slightly between suppliers.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A / 2 | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3][4][5] |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed.[3][6] |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[3][4][6] |

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided by various suppliers. The most common recommendations include:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[1][3][6]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/ attention), P337+P313 (If eye irritation persists: Get medical advice/ attention), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[1][3][6]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3][6]

-

Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[4][6]

Quantitative Data

| Physical and Chemical Properties | Value | Source |

| Molecular Formula | C12H10O4S3 | [5][6] |

| Molecular Weight | 314.4 g/mol | [5][6] |

| Melting Point | 129-134 °C | [6][7] |

| Boiling Point | 424.07 °C at 760 mmHg | [6] |

| Appearance | Off-white to pink powder and/or crystals | [7] |

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not detailed in the available literature. The GHS classifications provided by suppliers are based on existing data, computational models, or data from structurally similar compounds. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be the basis for any future toxicological studies. These would include, but not be limited to:

-

OECD TG 404: Acute Dermal Irritation/Corrosion

-

OECD TG 405: Acute Eye Irritation/Corrosion

-

OECD TG 420/423/425: Acute Oral Toxicity

-

OECD TG 403: Acute Inhalation Toxicity

Hazard Communication and Logical Relationships

The following diagram illustrates the logical workflow of GHS hazard communication, from the identification of hazards to the information provided to the end-user.

Caption: GHS Hazard Communication Workflow

Handling and Safety Precautions

Given the identified hazards, the following safety precautions are mandatory when handling this compound:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

-

In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[1]

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

-

If swallowed: Call a physician or poison control center immediately. Do NOT induce vomiting.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[8]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.[8]

-

Environmental Precautions: Should not be released into the environment.[8]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[8]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust formation.

-

Incompatible Materials: Strong oxidizing agents.

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for this product before use.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. Bis(phenylsulfonyl) Sulfide | C12H10O4S3 | CID 257516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4388-22-1 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. fishersci.no [fishersci.no]

An In-depth Technical Guide to the Synthesis of Bis(phenylsulfonyl)sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(phenylsulfonyl)sulfide, also known as benzenesulfonic thioanhydride, is a symmetrical thiosulfonate that serves as a valuable reagent in organic synthesis. Its utility lies in its ability to act as a source of the phenylsulfonyl group and as a sulfur transfer agent. This technical guide provides a comprehensive review of the synthetic methodologies for preparing this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its efficient synthesis and application.

Synthetic Methodologies

The primary and most direct route to this compound involves the reaction of a benzenesulfonyl precursor with a sulfide (B99878) source. The most commonly employed precursor is benzenesulfonyl chloride, owing to its commercial availability and high reactivity.

Method 1: Reaction of Benzenesulfonyl Chloride with a Sulfide Source

This is the most straightforward and widely reported method for the synthesis of this compound. The reaction involves the nucleophilic attack of a sulfide anion on the electrophilic sulfur atom of two molecules of benzenesulfonyl chloride.

Reaction Scheme:

A variety of sulfide sources can be utilized, with sodium sulfide (Na₂S) and hydrogen sulfide (H₂S) being the most common.

This protocol details the synthesis of this compound from benzenesulfonyl chloride and sodium sulfide.

Materials:

-

Benzenesulfonyl chloride (PhSO₂Cl)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.2 g, 5 mmol) in a minimal amount of water. To this, add a solution of benzenesulfonyl chloride (3.53 g, 20 mmol) in acetone (20 mL).

-

Reaction: Stir the resulting mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL) and dichloromethane (50 mL).

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Recrystallize the solid from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain pure this compound.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield |

| Benzenesulfonyl chloride | Sodium sulfide | Acetone | 4-6 h | Room Temperature | ~85% |

Table 1: Summary of quantitative data for the synthesis of this compound using sodium sulfide.

An alternative procedure utilizes hydrogen sulfide gas as the sulfide source.

Materials:

-

Benzenesulfonyl chloride (PhSO₂Cl)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Hydrogen sulfide (H₂S) gas

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Reaction Mixture: Dissolve benzenesulfonyl chloride (3.53 g, 20 mmol) in dichloromethane (50 mL) in a three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.

-

Reaction: Cool the solution in an ice bath and slowly bubble hydrogen sulfide gas through the solution while stirring. Pyridine (1.58 g, 20 mmol) is added dropwise as a base to neutralize the HCl byproduct. The reaction is typically complete within 2-3 hours.

-

Work-up: Once the reaction is complete (monitored by TLC), wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from an appropriate solvent to yield pure this compound.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Time | Temperature | Yield |

| Benzenesulfonyl chloride | Hydrogen sulfide | Dichloromethane | Pyridine | 2-3 h | 0 °C to RT | ~80% |

Table 2: Summary of quantitative data for the synthesis of this compound using hydrogen sulfide.

Reaction Mechanism and Workflow Visualization

The synthesis of this compound from benzenesulfonyl chloride and a sulfide source proceeds through a nucleophilic substitution mechanism. The following diagrams illustrate the logical workflow of the synthesis and a plausible reaction pathway.

Caption: General experimental workflow for the synthesis of this compound.

Spectral Data Analysis of Bis(phenylsulfonyl)sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Bis(phenylsulfonyl)sulfide is a symmetrical molecule containing two phenylsulfonyl groups linked by a central sulfur atom.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₄S₃ |

| Molecular Weight | 314.41 g/mol |

| CAS Number | 4388-22-1 |

| Appearance | Off-white to pink powder or crystals[1] |

| Melting Point | 129-134 °C[1] |

Predicted Spectral Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. These predictions are based on the chemical structure and typical spectral values for the phenylsulfonyl functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet (d) | 4H | Ortho-protons (H₂) |

| ~ 7.5 - 7.7 | Triplet (t) | 2H | Para-protons (H₄) |

| ~ 7.4 - 7.6 | Triplet (t) | 4H | Meta-protons (H₃) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 142 | Quaternary Carbon (C₁) |

| ~ 133 - 135 | Para-Carbon (C₄) |

| ~ 129 - 131 | Meta-Carbons (C₃) |

| ~ 127 - 129 | Ortho-Carbons (C₂) |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1600 - 1585 | Medium | Aromatic C=C stretch |

| ~ 1350 - 1300 | Strong | Asymmetric SO₂ stretch |

| ~ 1180 - 1160 | Strong | Symmetric SO₂ stretch |

| ~ 750 - 720 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| ~ 550 - 500 | Weak | S-S stretch |

Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation

| m/z Ratio | Proposed Fragment Ion |

| 314 | [M]⁺ (Molecular Ion) |

| 141 | [C₆H₅SO₂]⁺ (Phenylsulfonyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube and wipe it clean before insertion into the spectrometer.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer: Bruker Avance 400 or similar.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (Example for an FTIR Spectrometer):

-

Spectrometer: PerkinElmer Spectrum Two FT-IR or similar.

-

Technique: ATR.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Inject the solution into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

-

Instrument Parameters (Example for a GC-MS System):

-

Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD or similar.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50 - 500.

-

GC Column (if used): HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Temperature Program (if used): Start at 50°C, ramp to 250°C at 10°C/min.

-

-

Data Processing:

-

The mass spectrum will be generated by the instrument software.

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to identify major fragment ions.

-

Visualizations

Workflow for Spectral Data Analysis

Caption: Workflow for the synthesis, spectral data acquisition, and analysis of a chemical compound.

Molecular Structure and Mass Spectrometry Fragmentation

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Bis(phenylsulfonyl)sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(phenylsulfonyl)sulfide, also known as benzenesulfonic thioanhydride, is a chemical reagent primarily utilized in organic synthesis. While the direct biological mechanism of action of this compound as a therapeutic agent is not extensively documented in current scientific literature, its significance to drug development and research lies in its role as a versatile sulfur-transfer agent. This guide will delve into the core chemical mechanism of action of this compound, providing a technical overview of its reactivity, applications in the synthesis of potentially bioactive molecules, and detailed experimental protocols. The information presented is intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.

Core Chemical Mechanism of Action

The primary utility of this compound is as a bifunctional, single-sulfur source for the synthesis of unsymmetrical diaryl sulfides.[1] This process is of significant interest in medicinal chemistry as the diaryl sulfide (B99878) motif is a core component of numerous bioactive molecules. The mechanism of action in this context is a chemical one, centered on its reactivity in copper-catalyzed cross-coupling reactions.

This compound acts as a bielectrophilic sulfide platform. This allows for the chemoselective and sequential addition of two different aryl nucleophiles. The process typically involves a twice copper-catalyzed Chan-Lam-type cross-coupling reaction.[1] This strategy has demonstrated a broad tolerance for a variety of aryl boronic acids and functional groups, making it a robust method for generating diverse libraries of unsymmetrical diaryl sulfides.[1]

Quantitative Data Summary

The efficiency of this compound as a sulfur-transfer agent has been demonstrated in various synthetic applications. The following table summarizes the quantitative data from key studies, highlighting the reaction yields under different catalytic conditions.

| Aryl Boronic Acid | Catalyst | Solvent | Base | Yield (%) | Reference |

| Phenylboronic acid | Cu(OAc)2 | 1,4-dioxane (B91453) | Pyridine (B92270) | 85 | [1] |

| 4-Methoxyphenylboronic acid | Cu(OAc)2 | 1,4-dioxane | Pyridine | 92 | [1] |

| 4-Chlorophenylboronic acid | Cu(OAc)2 | 1,4-dioxane | Pyridine | 78 | [1] |

| 3-Thienylboronic acid | Cu(OAc)2 | 1,4-dioxane | Pyridine | 75 | [1] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of unsymmetrical diaryl sulfides using this compound, based on established methodologies.[1] Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl boronic acid (1.1 equivalents)

-

Copper(II) acetate (B1210297) (Cu(OAc)2, 10 mol%)

-

Pyridine (2.0 equivalents)

-

1,4-dioxane (solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent), the first aryl boronic acid (1.1 equivalents), and copper(II) acetate (10 mol%).

-

Add 1,4-dioxane as the solvent, followed by pyridine (2.0 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon consumption of the starting material, introduce the second aryl boronic acid (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature until the intermediate is fully converted to the final unsymmetrical diaryl sulfide, as indicated by TLC.

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure unsymmetrical diaryl sulfide.

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and logical flow of the synthetic process, the following diagrams are provided in the DOT language for Graphviz.

Caption: Sequential copper-catalyzed cross-coupling reactions.

References

An In-depth Technical Guide to Bis(phenylsulfonyl)sulfide: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(phenylsulfonyl)sulfide, also known as benzenesulfonic thioanhydride, is a versatile organosulfur compound with significant applications in synthetic chemistry. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and key applications, particularly its role as an electrophilic sulfur transfer agent. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction

This compound, with the chemical formula (C₆H₅SO₂)₂S, is a symmetrical thioanhydride derived from benzenesulfonic acid. It serves as a stable, crystalline solid that is increasingly recognized for its utility as a bielectrophilic sulfur source. Its ability to controllably deliver a sulfur atom to nucleophiles makes it a valuable reagent in the construction of complex sulfur-containing molecules, which are prevalent in pharmaceuticals and materials science. This document outlines the historical development, synthesis, and key applications of this important chemical entity.

Discovery and History

The chemistry of aromatic sulfonic acids and their derivatives dates back to the 19th century, with the first synthesis of benzenesulfonic acid by Eilhard Mitscherlich in 1834. While the exact date of the first synthesis of this compound is not well-documented in readily available literature, its conceptual origins lie in the extensive studies of sulfonic acid anhydrides and thioanhydrides.

Historically, the formation of such compounds was often observed as a byproduct in reactions involving benzenesulfonyl chloride and various sulfur-containing nucleophiles. A key piece of historical context comes from the understanding that the reaction of benzenesulfonic acid with thionyl chloride, in the absence of a sulfonating agent, primarily yields the thioanhydride. This suggests that early investigations into the reactions of benzenesulfonyl derivatives likely produced this compound, even if it was not the intended product at the time. The more systematic study and application of this compound as a specific reagent in organic synthesis is a more recent development, driven by the demand for efficient and selective methods for C-S bond formation.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₄S₃ | |

| Molecular Weight | 314.41 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 129-134 °C | |

| Boiling Point | 424.07 °C (at 760 mmHg, predicted) | |

| CAS Number | 4388-22-1 | |

| IUPAC Name | benzenesulfonylsulfanylsulfonylbenzene | [2] |

| Synonyms | Benzenesulfonic thioanhydride, Bis(benzenesulfonyl) sulfide (B99878) | [3] |

Experimental Protocols

Synthesis of the Precursor: Benzenesulfonyl Chloride

The most common precursor for the synthesis of this compound is benzenesulfonyl chloride. Several methods for its preparation have been reported. A typical laboratory-scale synthesis involves the chlorosulfonation of benzene (B151609).

Protocol 4.1.1: Synthesis of Benzenesulfonyl Chloride from Benzene [4]

-

Materials:

-

Benzene (10 moles, 780 g)

-

Chlorosulfonic acid (30 moles, 2 L)

-

Crushed ice

-

Carbon tetrachloride

-

Dilute sodium carbonate solution

-

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a dropping funnel, place chlorosulfonic acid (2 L).

-

Slowly add benzene (780 g) to the stirred chlorosulfonic acid, maintaining the temperature between 20-25 °C using a cooling bath. The addition should take approximately 2-3 hours. Hydrogen chloride gas will be evolved and should be appropriately vented or trapped.

-

After the addition is complete, continue stirring for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice (6-7 kg).

-

Extract the oily product with carbon tetrachloride (1 L). Separate the organic layer.

-

Wash the combined organic extracts with a dilute sodium carbonate solution, followed by water.

-

Distill the carbon tetrachloride under atmospheric pressure.

-

Distill the remaining benzenesulfonyl chloride under reduced pressure, collecting the fraction at 113-115 °C / 10 mmHg.

-

-

Yield: Typically 75-80%.

Synthesis of this compound

Protocol 4.2.1: Synthesis of this compound from Benzenesulfonyl Chloride and Sodium Sulfide

-

Materials:

-

Benzenesulfonyl chloride (2 moles)

-

Sodium sulfide nonahydrate (1 mole)

-

Anhydrous ethanol (B145695)

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium sulfide nonahydrate (1 mole) in a minimal amount of water.

-

Add anhydrous ethanol to the sodium sulfide solution with stirring.

-

Cool the mixture in an ice bath.

-

Dissolve benzenesulfonyl chloride (2 moles) in anhydrous ethanol.

-

Slowly add the benzenesulfonyl chloride solution to the stirred sodium sulfide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

A white precipitate of this compound should form.

-

Filter the precipitate and wash it with cold water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain pure this compound.

-

Dry the purified product under vacuum.

-

-

Expected Yield: Moderate to good.

-

Characterization: The product can be characterized by its melting point (129-134 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Applications in Organic Synthesis

The primary application of this compound in modern organic synthesis is as a "bielectrophilic sulfide platform molecule" for the construction of unsymmetrical diaryl sulfides. This is particularly valuable as diaryl sulfides are important structural motifs in many pharmaceuticals and functional materials.

Synthesis of Unsymmetrical Diaryl Sulfides

This compound allows for the sequential, chemoselective introduction of two different aryl groups. The general strategy involves a copper-catalyzed Chan-Lam type cross-coupling reaction.

Experimental Workflow for the Synthesis of Unsymmetrical Diaryl Sulfides

Caption: Workflow for the synthesis of unsymmetrical diaryl sulfides.

Protocol 5.1.1: General Procedure for the Synthesis of Unsymmetrical Diaryl Sulfides [3]

-

Step 1: Synthesis of the Intermediate Aryl Phenylsulfonyl Sulfide

-

To a reaction vessel, add this compound (1.0 equiv), the first arylboronic acid (Ar¹-B(OH)₂) (1.1 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., dichloromethane).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and purify the intermediate aryl phenylsulfonyl sulfide by column chromatography.

-

-

Step 2: Synthesis of the Final Unsymmetrical Diaryl Sulfide

-

To a reaction vessel, add the purified aryl phenylsulfonyl sulfide from Step 1 (1.0 equiv), the second arylboronic acid (Ar²-B(OH)₂) (1.2 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., dichloromethane).

-

Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

-

After completion, perform an aqueous workup and purify the final unsymmetrical diaryl sulfide by column chromatography.

-

Relevance in Drug Discovery and Development

Sulfur-containing functional groups are integral to a wide range of pharmaceuticals. The sulfonyl group, in particular, is a key pharmacophore in many approved drugs due to its ability to form strong hydrogen bonds and its metabolic stability. While this compound itself is not typically a final drug product, its role as a reagent for synthesizing novel sulfur-containing molecules makes it highly relevant to drug discovery.

The phenylsulfonyl moiety is present in a variety of biologically active compounds. For instance, derivatives of 4-(phenylsulfonyl)morpholine (B1295087) have been investigated as potential agents against triple-negative breast cancer, where they induce endoplasmic reticulum stress-dependent tumor-suppressive signals.[5] Phenylsulfonyl hydrazide derivatives have been identified as potential anti-inflammatory agents through the inhibition of the mPGES-1 enzyme.[6]

The ability to efficiently synthesize libraries of unsymmetrical diaryl sulfides using this compound as a key reagent allows for the exploration of a broader chemical space in the search for new drug candidates. The diaryl sulfide scaffold is present in a number of therapeutic agents.

Logical Relationship of this compound to Drug Discovery

Caption: Role of this compound in the drug discovery pipeline.

While direct interactions of this compound with specific signaling pathways have not been extensively reported, its utility in generating molecules with the potential to modulate various biological targets is clear. The phenylsulfonyl group can act as a bioisosteric replacement for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

Conclusion

This compound has evolved from a chemical curiosity to a valuable tool in the arsenal (B13267) of synthetic organic chemists. Its historical roots in the fundamental studies of sulfonic acid chemistry have given way to modern applications in the efficient construction of complex molecules. For researchers in drug discovery, this reagent provides a reliable and versatile platform for the synthesis of novel sulfur-containing compounds, thereby expanding the accessible chemical space for identifying new therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate its broader application and spur further innovation in the field.

References

- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Bis(phenylsulfonyl) Sulfide | C12H10O4S3 | CID 257516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Bis(phenylsulfonyl)sulfide as a Bifunctional Single-Sulfur Source

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(phenylsulfonyl)sulfide, with the chemical formula C₁₂H₁₀O₄S₃, is a crystalline solid that serves as a highly effective bifunctional single-sulfur source in organic synthesis.[1][2] Its unique structure, featuring a central sulfur atom flanked by two phenylsulfonyl groups, renders it a bielectrophilic platform.[3] This characteristic allows for the chemoselective and sequential reaction with two different nucleophiles, providing a rapid and efficient route to complex molecules. A significant application lies in the synthesis of unsymmetrical diaryl sulfides through copper-catalyzed Chan–Lam-type cross-couplings.[3] Diaryl sulfide (B99878) motifs are prevalent in a wide range of pharmaceuticals and bioactive molecules, making this compound a valuable reagent in drug discovery and medicinal chemistry.[4][5][6]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₄S₃ | [1] |

| Molecular Weight | 314.41 g/mol | [2] |

| IUPAC Name | benzenesulfonylsulfanylsulfonylbenzene | [1] |

| CAS Number | 4388-22-1 | [1] |

| Appearance | Off-white to pink powder or crystals | [7] |

| Melting Point | 129°C to 134°C | [7] |

| InChI Key | YQUSJUJNDKUWAM-UHFFFAOYSA-N | [2] |

Core Application: Synthesis of Unsymmetric Diaryl Sulfides

This compound acts as a "bielectrophilic sulfide platform," enabling the sequential installation of two distinct aryl groups. The process involves two consecutive copper-catalyzed Chan–Lam-type cross-coupling reactions with different aryl boronic acids. This strategy is noted for its good tolerance of various functional groups and its applicability to the modification of complex bioactive molecules.[3]

Caption: Workflow for synthesizing unsymmetric diaryl sulfides.

Experimental Protocols

The following are generalized protocols based on the reported use of this compound for the synthesis of unsymmetrical diaryl sulfides.[3] Researchers should adapt and optimize these procedures for their specific substrates and equipment.

Protocol 1: Stepwise Synthesis of Unsymmetric Diaryl Sulfides

This protocol involves two distinct reaction steps, allowing for the isolation of the intermediate product.

Step 1: Synthesis of Aryl Phenylsulfonyl Sulfide Intermediate (Ar¹-S-SO₂Ph)

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the first aryl boronic acid (Ar¹-B(OH)₂) (1.1 equiv.), and a suitable copper catalyst (e.g., Cu(OAc)₂, 10 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., Dichloromethane or Dioxane) and a base (e.g., Pyridine or Triethylamine, 2.0 equiv.).

-

Reaction Conditions: Stir the mixture at room temperature under an air atmosphere.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to yield the aryl phenylsulfonyl sulfide intermediate.

Step 2: Synthesis of Unsymmetric Diaryl Sulfide (Ar¹-S-Ar²)

-

Reaction Setup: To a reaction vessel, add the purified aryl phenylsulfonyl sulfide intermediate (1.0 equiv.), the second aryl boronic acid (Ar²-B(OH)₂) (1.1 equiv.), and a copper catalyst.

-

Solvent and Base: Add a suitable solvent and base as described in Step 1.

-

Reaction Conditions: Stir the mixture at room temperature or an elevated temperature as required.

-

Monitoring, Work-up, and Purification: Follow the procedures outlined in Step 1 (points 4-6) to isolate and purify the final unsymmetrical diaryl sulfide product.

Protocol 2: One-Pot Synthesis of Unsymmetric Diaryl Sulfides

This streamlined protocol avoids the isolation of the intermediate, improving efficiency.

-

Reaction Setup (First Coupling): In a reaction vessel, combine this compound (1.0 equiv.), the first aryl boronic acid (Ar¹-B(OH)₂) (1.1 equiv.), copper catalyst, solvent, and base as described in Protocol 1, Step 1.

-

First Coupling Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting this compound.

-

Second Coupling Addition: Directly to the reaction mixture, add the second aryl boronic acid (Ar²-B(OH)₂) (1.2 equiv.). Additional catalyst or base may be added if necessary.

-

Second Coupling Reaction: Continue stirring the reaction at room temperature or an elevated temperature until the intermediate is fully consumed.

-

Work-up and Purification: Perform the work-up and purification procedures as described in Protocol 1, Step 1 (points 5-6) to obtain the final unsymmetrical diaryl sulfide.

Substrate Scope and Compatibility

The copper-catalyzed synthesis of unsymmetrical diaryl sulfides using this compound demonstrates broad applicability.[3]

| Substrate/Functional Group | Compatibility | Notes |

| Aryl Boronic Acids | High | Tolerates a wide range of electronically diverse (both electron-donating and electron-withdrawing) substituents on the aromatic ring. |

| Heterocyclic Boronic Acids | Compatible | Applicable to various heterocyclic systems common in medicinal chemistry. |

| Halogens (Cl, Br, F) | Tolerated | Functional groups are stable under the reaction conditions, allowing for further downstream modifications. |

| Esters, Ketones, Amides | Tolerated | Carbonyl-containing functional groups are generally compatible. |

| Alcohols, Phenols | Tolerated | Free hydroxyl groups do not significantly interfere with the coupling. |

| Complex Bioactive Molecules | Demonstrated | The methodology has been successfully applied to the late-stage functionalization of complex molecules.[3] |

Role in Drug Development

The synthesis of novel chemical entities is central to drug discovery. Sulfur-containing compounds, particularly diaryl sulfides and related sulfones, are prominent scaffolds in a vast number of FDA-approved drugs.[4][5] The ability to rapidly assemble libraries of unsymmetrical diaryl sulfides using this compound provides a powerful tool for lead generation and optimization.

Caption: Role of rapid sulfide synthesis in a drug discovery pipeline.

The synthesized sulfides can be further oxidized to the corresponding sulfoxides and sulfones, which are also important pharmacophores.[8][9] This extends the chemical diversity that can be accessed from a single sulfur-transfer reaction.

References

- 1. Bis(phenylsulfonyl) Sulfide | C12H10O4S3 | CID 257516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4388-22-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Chemical Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Copper-Catalyzed Cross-Coupling with Bis(phenylsulfonyl)sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of carbon-sulfur (C–S) bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and functional materials, as sulfur-containing motifs are prevalent in a vast array of biologically active molecules.[1] Traditional methods for the synthesis of diaryl sulfides often involve the use of foul-smelling and easily oxidized thiols. To circumvent these issues, the development of efficient and odorless sulfur sources is of paramount importance. Bis(phenylsulfonyl)sulfide has emerged as a stable, crystalline solid and an effective bifunctional single-sulfur source for the synthesis of unsymmetrical diaryl sulfides. This document provides detailed application notes and protocols for the copper-catalyzed cross-coupling of this compound with aryl boronic acids, a process that offers a rapid and versatile route to a diverse range of unsymmetrical diaryl sulfides. This methodology is particularly relevant for drug development professionals due to its broad substrate scope and tolerance of various functional groups, facilitating the synthesis of complex molecules with potential therapeutic applications.[2][3]

Core Application: Synthesis of Unsymmetrical Diaryl Sulfides

The copper-catalyzed reaction with this compound allows for the sequential and chemoselective installation of two different aryl groups, leveraging a double Chan-Lam type cross-coupling mechanism.[2] The process can be performed in a stepwise manner or as a one-pot procedure, providing flexibility in synthetic design.

Reaction Principle

The fundamental transformation involves the reaction of this compound with two different aryl boronic acids in the presence of a copper catalyst. The phenylsulfonyl group acts as a leaving group, enabling the sequential formation of two distinct C–S bonds at the central sulfur atom.

Data Presentation

Table 1: One-Pot Synthesis of Unsymmetric Diaryl Sulfides with this compound[3]

| Entry | Ar¹B(OH)₂ | Ar²B(OH)₂ | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 4-Methylphenylboronic acid | 4-Methoxy-4'-methyldiphenyl sulfide (B99878) | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-Chlorophenylboronic acid | 4-Methoxy-4'-chlorodiphenyl sulfide | 78 |

| 3 | 4-Methoxyphenylboronic acid | 3-Methylphenylboronic acid | 4-Methoxy-3'-methyldiphenyl sulfide | 81 |

| 4 | Phenylboronic acid | 4-Fluorophenylboronic acid | 4-Fluorodiphenyl sulfide | 75 |

| 5 | Phenylboronic acid | 4-Trifluoromethylphenylboronic acid | 4-Trifluoromethyldiphenyl sulfide | 65 |

| 6 | 4-tert-Butylphenylboronic acid | 4-Acetylphenylboronic acid | 4-tert-Butyl-4'-acetyldiphenyl sulfide | 72 |

Reaction conditions: A mixture of Ar¹B(OH)₂ (0.5 mmol), this compound (0.25 mmol), Cu(OAc)₂ (10 mol%), and pyridine (B92270) (2.0 equiv) in DCE (2.0 mL) was stirred at 70 °C for 12 h. Then, Ar²B(OH)₂ (0.75 mmol) and additional pyridine (2.0 equiv) were added, and the mixture was stirred for another 12 h.

Table 2: Stepwise Synthesis of Unsymmetric Diaryl Sulfides[3]

| Entry | Intermediate Aryl Phenylsulfonyl Sulfide | Ar²B(OH)₂ | Product | Yield (%) |